N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c1-10(22)21-7-6-13-14(8-19)17(24-15(13)9-21)20-16(23)11-2-4-12(18)5-3-11/h2-5H,6-7,9H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVSWDFVAAKJOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-fluorobenzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the acetyl and cyano groups. The final step involves the coupling of the thieno[2,3-c]pyridine intermediate with 4-fluorobenzoyl chloride under appropriate reaction conditions to yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Scientific Research Applications
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-fluorobenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations and Hypothesized Effects
Detailed Comparative Analysis
BI78640 (CAS 900000-72-8)
- Structural Difference : Replaces the benzamide group with a 2-(4-fluorophenyl)acetamide.
- The retained fluorine atom maintains metabolic stability .
N-{6-Benzyl-3-cyano...-4-chlorophenylsulfanyl Analog ()
- Structural Difference : Incorporates a benzyl group at position 6 and a 4-chlorophenylsulfanyl moiety.
- Impact : The benzyl group increases lipophilicity, possibly enhancing membrane permeability. The sulfanyl and chlorine atoms introduce electrophilic character, which could facilitate covalent binding or redox interactions .
3-Methanesulfonylbenzamide (CAS 896293-77-9)
- Structural Difference : Substitutes the 4-fluoro group with a 3-methanesulfonylbenzamide.
- Impact : The sulfonyl group is strongly electron-withdrawing, likely improving solubility and hydrogen-bond acceptor capacity. This could enhance binding to polar targets like kinases .
3-(Methylsulfanyl)benzamide (CAS 896340-77-5)
- Structural Difference : Features a methylsulfanyl group instead of fluorine.
Biological Activity
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-fluorobenzamide is a complex organic compound known for its diverse biological activities. This article delves into the compound's structural characteristics, synthesis pathways, and its biological implications based on various studies.
Structural Characteristics
The compound features a thienopyridine core structure combined with an acetyl group and a cyano group. Its molecular formula is C15H14N2O, and it possesses notable functional groups that contribute to its reactivity and biological activity.
| Feature | Description |
|---|---|
| Core Structure | Thienopyridine |
| Functional Groups | Acetyl, Cyano, Fluoro |
| Molecular Formula | C15H14N2O |
| Molecular Weight | 242.29 g/mol |
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
- Formation of Thienopyridine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The acetyl and cyano groups are added via acylation and nitration reactions.
- Fluorination : The final step may involve fluorination to introduce the fluorine atom at the para position of the benzamide moiety.
Biological Activity
Preliminary studies have indicated that this compound exhibits significant biological activities:
Antibacterial Activity
Research has demonstrated that this compound shows potential as an antibacterial agent against various bacterial strains. The proposed mechanisms include:
- Disruption of bacterial cell wall synthesis.
- Inhibition of metabolic pathways essential for bacterial survival.
Anticancer Properties
Compounds with similar structural features have been reported to possess anticancer properties. This compound may act on specific molecular targets within cancer cells:
- Induction of apoptosis in cancer cell lines.
- Inhibition of proliferative signaling pathways.
Case Studies
- Antibacterial Efficacy Study : A study evaluated the antibacterial activity against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.
- Anticancer Activity Assessment : In vitro assays on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
